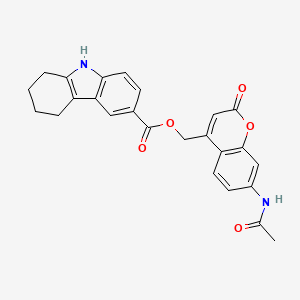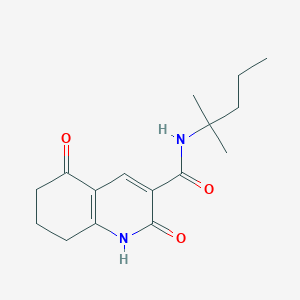![molecular formula C20H24N2O5S B7681336 [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B7681336.png)
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate, also known as Compound A, is a novel small molecule that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, this compound A has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound A has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In cancer research, this compound A has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound A has been shown to protect against neurotoxicity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A in lab experiments is its ability to target multiple pathways involved in various diseases. Another advantage is its relatively low toxicity compared to other small molecules. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic use. Another direction is to study its potential use in combination with other small molecules or existing therapies. Additionally, research can focus on optimizing the synthesis method and developing more potent derivatives of this compound A. Overall, the study of this compound A holds promise for the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A can be synthesized using a multi-step process that involves the reaction of 3-(methylsulfamoyl)benzoic acid with 2-amino-2-(4-phenylbutan-2-ylamino)acetic acid. The resulting intermediate is then treated with acetic anhydride to form this compound A.
Applications De Recherche Scientifique
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound A has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound A has been shown to protect against neurotoxicity and improve cognitive function.
Propriétés
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15(11-12-16-7-4-3-5-8-16)22-19(23)14-27-20(24)17-9-6-10-18(13-17)28(25,26)21-2/h3-10,13,15,21H,11-12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSDAZZAHBLUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7681265.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2,3-dihydroindol-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7681270.png)

![2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-(3-fluoroanilino)-2-oxo-ethyl]-N-methyl-2-oxo-acetamide](/img/structure/B7681280.png)
![[2-[(2,4-Dimethylphenyl)carbamoylamino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B7681285.png)
![N-[2-[2-(1,3-benzothiazol-2-yl)-2-cyanoacetyl]phenyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B7681290.png)
![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)
![2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)
![2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide](/img/structure/B7681342.png)
![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
